2-Bromo-1-cycloheptylethanone

Description

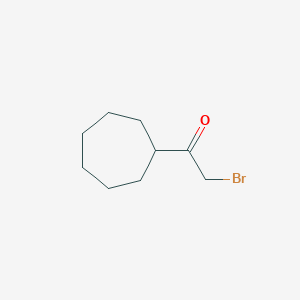

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-cycloheptylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BrO/c10-7-9(11)8-5-3-1-2-4-6-8/h8H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSEIUQKEQFKWLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10618716 | |

| Record name | 2-Bromo-1-cycloheptylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155412-18-3 | |

| Record name | 2-Bromo-1-cycloheptylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-cycloheptylethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Bromo 1 Cycloheptylethanone

Direct Alpha-Bromination Strategies

Direct alpha-bromination of the parent ketone, 1-cycloheptylethanone, is the most straightforward and commonly employed method for the synthesis of 2-bromo-1-cycloheptylethanone. This approach involves the selective introduction of a bromine atom at the carbon atom adjacent to the carbonyl group. The success of this strategy hinges on the careful selection of reagents and a thorough understanding of the reaction mechanism.

Bromination of Cycloheptanone (B156872) Derivatives: Reagent Selection and Optimization

The choice of brominating agent is critical in achieving high yields and selectivity in the alpha-bromination of ketones. The reactivity of the reagent must be balanced to ensure efficient bromination while minimizing side reactions, such as polybromination or reaction at other sites in the molecule.

Elemental bromine (Br₂) is a classic and effective reagent for the alpha-bromination of ketones. masterorganicchemistry.com The reaction is typically carried out in a suitable solvent, often in the presence of an acid catalyst. libretexts.org Acetic acid is a commonly used solvent for this purpose. libretexts.orgorganicchemistrytutor.com The acid catalyst is crucial as it promotes the formation of the enol intermediate, which is the nucleophilic species that reacts with bromine. masterorganicchemistry.com

The optimization of reaction conditions, including temperature, reaction time, and the stoichiometry of bromine, is essential to maximize the yield of the desired monobrominated product and reduce the formation of di- or polybrominated byproducts. Over-bromination can be an issue with highly reactive ketones or prolonged reaction times. missouri.edu

Table 1: Illustrative Optimization of Br₂ Bromination of 1-Cycloheptylethanone

| Entry | Br₂ (equivalents) | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield of this compound (%) |

| 1 | 1.0 | HBr (5) | Acetic Acid | 25 | 4 | 75 |

| 2 | 1.2 | HBr (5) | Acetic Acid | 25 | 4 | 85 |

| 3 | 1.0 | HBr (10) | Acetic Acid | 25 | 2 | 80 |

| 4 | 1.2 | HBr (5) | Dichloromethane | 25 | 6 | 60 |

| 5 | 1.2 | HBr (5) | Acetic Acid | 50 | 2 | 82 (with increased byproducts) |

This is a hypothetical data table created to be illustrative of a typical optimization process.

N-Bromosuccinimide (NBS) is a milder and more selective brominating agent compared to elemental bromine. masterorganicchemistry.com It is particularly useful for achieving monobromination and is often the reagent of choice when dealing with substrates that are sensitive to the harsh conditions of Br₂ bromination. organic-chemistry.org NBS provides a low, constant concentration of bromine in the reaction mixture, which helps to prevent polybromination. masterorganicchemistry.com

The reaction with NBS is also typically acid-catalyzed. The use of NBS often leads to cleaner reactions with higher yields of the monobrominated product. organic-chemistry.org The choice between Br₂ and NBS often depends on the specific substrate and the desired level of selectivity.

Table 2: Comparison of Br₂ and NBS in the Bromination of 1-Cycloheptylethanone

| Reagent | Conditions | Major Product | Selectivity for Monobromination |

| Br₂ | Acetic Acid, HBr (cat.) | This compound | Good to Moderate |

| NBS | CCl₄, HBr (cat.) | This compound | High |

This is a generalized comparison based on the known reactivity of these reagents.

Mechanistic Aspects of Alpha-Halogenation in Ketones

The alpha-halogenation of ketones in acidic media proceeds through a well-established mechanism involving the formation of an enol intermediate. libretexts.org This mechanism explains the role of the acid catalyst and the observed reaction kinetics.

The mechanism for the acid-catalyzed alpha-bromination of a ketone like 1-cycloheptylethanone can be described in the following steps: masterorganicchemistry.comlibretexts.org

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. jove.com

Enol Formation: A base (such as the solvent or the conjugate base of the acid catalyst) removes a proton from the alpha-carbon, leading to the formation of the enol tautomer. libretexts.org This is typically the slow, rate-determining step of the reaction. libretexts.orgjove.com

Electrophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks the electrophilic bromine (from Br₂ or NBS). masterorganicchemistry.com This step is fast.

Deprotonation: The protonated carbonyl oxygen is deprotonated to regenerate the carbonyl group and the acid catalyst, yielding the final α-bromo ketone. libretexts.org

This mechanism explains why the halogenation occurs specifically at the alpha-position and why an acid catalyst is necessary to facilitate the reaction. masterorganicchemistry.com

Kinetic studies of the acid-catalyzed alpha-halogenation of ketones have provided significant evidence for the proposed mechanism. libretexts.org The rate of the reaction is typically found to be first-order in the ketone and first-order in the acid catalyst, but zero-order with respect to the halogen concentration. libretexts.orgopenstax.org

The rate law can be expressed as: Rate = k[Ketone][H⁺] libretexts.orgopenstax.org

Further evidence for this mechanism comes from deuterium (B1214612) exchange studies. The rate of acid-catalyzed deuterium exchange at the alpha-position of a ketone is found to be identical to the rate of halogenation under the same conditions. libretexts.orglibretexts.org This strongly suggests that both reactions proceed through the same rate-determining step, which is the formation of the enol intermediate. libretexts.orglibretexts.org

Table 3: Relative Rates of Halogenation and Deuterium Exchange for a Generic Ketone

| Reaction | Reagents | Relative Rate |

| Bromination | Br₂, H⁺ | 1.0 |

| Chlorination | Cl₂, H⁺ | 1.0 |

| Iodination | I₂, H⁺ | 1.0 |

| Deuterium Exchange | D₃O⁺ | 1.0 |

This table illustrates the principle that the rate is independent of the halogen, based on kinetic studies of ketone halogenation. libretexts.orgopenstax.org

Modern Approaches to Synthesis: Sonochemical and Green Chemistry Protocols

Recent research has emphasized the development of greener and more efficient synthetic methodologies. These modern approaches aim to reduce reaction times, increase yields, and minimize the use of hazardous materials.

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful technique for accelerating reaction rates. nih.gov This method utilizes acoustic cavitation—the formation, growth, and implosion of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures, enhancing mass transfer and reactant reactivity. nih.govmdpi.com Ultrasound-assisted synthesis is recognized for its efficiency, often leading to higher yields in significantly shorter reaction times compared to conventional methods. nih.govuniv.kiev.ua

The application of ultrasound can be particularly advantageous for the bromination of ketones. While specific studies on the ultrasound-assisted synthesis of this compound are not extensively detailed in the literature, the general principles have been successfully applied to a variety of related ketones. For instance, ultrasound irradiation has been effectively used in coupling reactions involving 2-bromoacetamides, demonstrating the utility of sonochemistry in reactions with α-bromo carbonyl compounds. nih.gov The synthesis of various heterocyclic compounds under ultrasonic irradiation highlights the broad applicability and efficiency of this green chemistry technique. semanticscholar.org

Table 1: Comparison of Conventional vs. Ultrasound-Assisted Synthesis for Triazole Derivatives

| Method | Reaction Time | Yield (%) | Conditions |

|---|---|---|---|

| Conventional Heating | 10–36 hours | Moderate | Reflux |

| Ultrasound Irradiation | 39–80 minutes | 65–80% | 45–55°C |

Data derived from a study on the synthesis of triazole derivatives, illustrating the typical efficiency gains of sonochemical methods. nih.gov

A key aspect of green chemistry is the replacement of volatile and hazardous organic solvents with environmentally benign alternatives. Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. google.com The synthesis of α-bromoketones has been successfully achieved in aqueous media. For example, a method utilizing a hydrogen peroxide (H₂O₂)-hydrobromic acid (HBr) system in water provides an environmentally friendly route for bromination. mdpi.comgoogle.com This approach avoids the use of harmful solvents and generates water as the primary byproduct, aligning with the principles of green chemistry. google.com

Another innovative approach involves the use of Polyethylene glycol (PEG)-water systems. PEG is a non-toxic, biodegradable, and recyclable polymer that can act as a phase-transfer catalyst or a benign solvent medium. While direct examples for this compound are not prominent, the utility of PEG in facilitating organic reactions is well-established, suggesting its potential as a suitable medium for the bromination of cyclic ketones. The use of such systems often simplifies product isolation and allows for the recycling of the reaction medium.

Synthesis via Alternative Precursors and Transformative Reactions

Beyond the direct bromination of the parent ketone, this compound can be synthesized through various transformative reactions using alternative precursors. These methods offer different pathways that can be advantageous depending on the availability of starting materials and the desired molecular complexity.

One significant alternative route starts from N-protected amino acids. This multi-step process involves the activation of the amino acid to a mixed anhydride, which is then converted to an α-diazo ketone using diazomethane. acs.org The final step is the hydrohalogenation of the diazo ketone with hydrogen bromide (HBr) to yield the α-bromo ketone. acs.org This method is particularly valuable for producing chiral α-halo ketones and has been adapted for continuous flow processes, which eliminates the need to handle and store hazardous diazomethane. acs.org

Another versatile method is the Meerwein reaction, which involves the copper-catalyzed reaction of an arenediazonium salt with an α,β-unsaturated ketone. researchgate.net For example, the reaction of methyl vinyl ketone with arenediazonium bromides can produce 4-aryl-3-bromobutan-2-ones. researchgate.net While this specific example yields a different structure, the underlying principle of bromoarylation of an unsaturated system presents a potential transformative strategy for accessing complex α-bromo ketones.

Furthermore, α-bromo ketones can be prepared from secondary alcohols through a one-pot oxidation and bromination sequence. A green protocol using ammonium (B1175870) bromide and oxone has been developed for this transformation. rsc.org This reaction proceeds by first oxidizing the secondary alcohol to the corresponding ketone in situ, which then undergoes oxidative bromination to afford the final α-bromoketone. rsc.org This strategy avoids the isolation of the intermediate ketone and utilizes inexpensive and stable reagents.

Table 2: Overview of Alternative Synthetic Routes to α-Bromo Ketones

| Method | Precursor Type | Key Reagents | Key Features |

|---|---|---|---|

| Nierenstein-type Reaction | N-Protected Amino Acid | Ethyl chloroformate, Diazomethane, HBr | Produces chiral products; adaptable to continuous flow. acs.org |

| Meerwein Reaction | α,β-Unsaturated Ketone | Arenediazonium bromide, Copper catalyst | Forms C-C and C-Br bonds in one step. researchgate.net |

| Oxidative Bromination | Secondary Alcohol | Ammonium bromide, Oxone | One-pot reaction from alcohols; green reagents. rsc.org |

Elucidation of Chemical Reactivity and Mechanistic Pathways of 2 Bromo 1 Cycloheptylethanone

Elimination Reactions: Formation of Unsaturated Systems

Elimination reactions of 2-Bromo-1-cycloheptylethanone are a key method for introducing unsaturation into the cycloheptane (B1346806) ring, leading to the formation of conjugated systems.

The treatment of α-bromo ketones with a base is a standard and effective method for synthesizing α,β-unsaturated ketones. openstax.org In the case of this compound, dehydrobromination results in the formation of 1-cycloheptenyl ethanone (B97240). This reaction involves the removal of a proton from the carbon adjacent to the carbonyl group and the elimination of the bromide ion, creating a carbon-carbon double bond conjugated with the carbonyl group. libretexts.orglibretexts.org This conjugation adds thermodynamic stability to the resulting unsaturated system. The general transformation is a valuable synthetic strategy for creating C=C double bonds within a molecular framework. openstax.org

General Reaction:

this compound + Base → 1-Cycloheptenyl ethanone + H-Base⁺ + Br⁻

The dehydrobromination of this compound typically proceeds through a bimolecular elimination (E2) mechanism. openstax.orglibretexts.org The E2 pathway is a concerted, single-step process where the base removes a proton, and the leaving group (bromide) departs simultaneously, leading to the formation of the double bond. dalalinstitute.compressbooks.pub The rate of this reaction is dependent on the concentration of both the substrate (this compound) and the base, classifying it as a second-order reaction. dalalinstitute.commasterorganicchemistry.com

The mechanism involves the base abstracting the acidic α-hydrogen, while the electron pair from the C-H bond shifts to form a π-bond between the α and β carbons. Concurrently, the C-Br bond breaks, and the bromine atom leaves with its electron pair as a bromide ion. pressbooks.pub

The choice of base is critical in determining the reaction pathway. While strong, small bases like hydroxide (B78521) or ethoxide can be used, they may also act as nucleophiles, leading to competing SN2 substitution reactions. To favor elimination over substitution, sterically hindered bases are often employed. libretexts.org Pyridine is a commonly used weak, sterically hindered base for the dehydrobromination of α-bromo ketones. libretexts.orglibretexts.org Its bulkiness makes it a poor nucleophile, thus minimizing the formation of substitution byproducts. It is effective at abstracting the exposed α-hydrogen to facilitate the E2 elimination process. libretexts.org

The E2 mechanism has a strict stereochemical requirement: the abstracted proton and the leaving group must be in an anti-periplanar (or anti-coplanar) orientation. pressbooks.pubmasterorganicchemistry.com This means they lie in the same plane but on opposite sides of the carbon-carbon bond. chemistrysteps.com This specific geometric arrangement allows for the smooth overlap of orbitals in the transition state to form the new π-bond. pressbooks.pub

In cyclic systems like this compound, this requirement dictates which conformers can undergo the reaction. The cycloheptane ring is flexible, but for the E2 reaction to occur, the molecule must adopt a conformation where an α-hydrogen and the bromine atom are in a diaxial-like or anti-periplanar relationship. libretexts.org The transition state for this anti-elimination is staggered and thus lower in energy than a syn-elimination, which would require an eclipsed conformation. dalalinstitute.commgscience.ac.in The specific stereochemistry of the starting material, if chiral centers are present, can dictate the stereochemistry (E/Z) of the resulting alkene, making the reaction stereospecific. libretexts.org The conformational flexibility of the seven-membered ring allows it to adopt the necessary geometry for the anti-elimination to proceed efficiently.

Detailed E2 Elimination Mechanism Studies

Nucleophilic Substitution Reactions at the Alpha-Carbon

The carbon atom bearing the bromine in this compound is electrophilic and susceptible to attack by nucleophiles. This reactivity is the basis for synthesizing a wide range of alpha-substituted ketones.

α-Haloketones are valuable precursors in organic synthesis because they readily undergo nucleophilic substitution, typically via an SN2 mechanism. nih.gov this compound can react with a variety of nucleophiles to introduce different functional groups at the alpha-position. This reaction involves the nucleophile attacking the α-carbon and displacing the bromide ion. The versatility of this reaction allows for the synthesis of diverse derivatives from a single starting material. mdpi.com

The table below illustrates the synthesis of various α-substituted ketones from this compound using different nucleophiles.

| Nucleophile (Nu⁻) | Reagent Example | Product Name | Product Structure |

| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | 2-Hydroxy-1-cycloheptylethanone | C7H13COCH2OH |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | 3-Cycloheptyl-3-oxopropanenitrile | C7H13COCH2CN |

| Azide (N₃⁻) | Sodium Azide (NaN₃) | 2-Azido-1-cycloheptylethanone | C7H13COCH2N3 |

| Iodide (I⁻) | Sodium Iodide (NaI) | 2-Iodo-1-cycloheptylethanone | C7H13COCH2I |

| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | 1-Cycloheptyl-2-(phenylthio)ethanone | C7H13COCH2SPh |

| Amine (RNH₂) | Ammonia (B1221849) (NH₃) | 2-Amino-1-cycloheptylethanone | C7H13COCH2NH2 |

Formation of Alpha-Amino Ketones via Nucleophilic Amination

The synthesis of α-amino ketones is a significant transformation, as these moieties are present in numerous biologically active compounds and serve as valuable synthetic intermediates. One direct method to synthesize these compounds is through the nucleophilic substitution of α-bromo ketones with various amines.

The reaction of this compound with an amine, such as ammonia or a primary or secondary amine, proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of the amine acts as the nucleophile, attacking the electron-deficient carbon atom bearing the bromine atom. This attack occurs from the backside relative to the carbon-bromine bond, leading to the displacement of the bromide ion as the leaving group and the formation of a new carbon-nitrogen bond.

The general mechanism can be described in two main steps:

Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of the amine attacks the α-carbon of the this compound.

Displacement of Bromide : Simultaneously, the carbon-bromine bond breaks, and the bromide ion is expelled. If a primary or secondary amine is used, a subsequent deprotonation step by another amine molecule yields the neutral α-amino ketone product.

This transformation can be catalyzed by a base or can be part of a one-pot synthesis strategy starting from the corresponding ketone or alcohol. For instance, a metal-free, one-pot synthesis can involve the initial α-bromination of a ketone using a bromine source like N-bromosuccinimide (NBS), followed by the in-situ nucleophilic substitution by an amine to yield the α-amino ketone. colab.wsorganic-chemistry.org

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Amine (e.g., Piperidine) | α-Amino ketone | Nucleophilic Substitution (SN2) |

Rearrangement Reactions of Alpha-Bromo Ketones

Alpha-bromo ketones, particularly those in cyclic systems, are known to undergo rearrangement reactions under basic conditions, with the Favorskii rearrangement being the most prominent example. wikipedia.org This reaction typically involves the conversion of an α-halo ketone into a carboxylic acid derivative with a rearranged carbon skeleton. For cyclic α-halo ketones, this process results in a ring contraction. wikipedia.org

In the case of this compound, treatment with a base such as sodium hydroxide or a sodium alkoxide would initiate the Favorskii rearrangement. The mechanism is generally understood to proceed through a cyclopropanone (B1606653) intermediate. wikipedia.orgstudy.com

The key steps are:

Enolate Formation : The base abstracts an acidic α'-proton (a proton on the carbon on the other side of the carbonyl group from the bromine) to form an enolate. purechemistry.org

Intramolecular SN2 Reaction : The enolate then acts as an internal nucleophile, attacking the carbon atom bearing the bromine atom in an intramolecular SN2 fashion. This results in the formation of a bicyclic system containing a highly strained cyclopropanone ring. wikipedia.org

Nucleophilic Attack on the Carbonyl : The nucleophile (e.g., hydroxide or alkoxide ion) attacks one of the carbonyl carbons of the cyclopropanone intermediate.

Ring Opening : The strained three-membered ring opens, leading to the formation of a carbanion which is more stable.

Protonation : Subsequent protonation of the carbanion in the workup step yields the final product.

For this compound, this rearrangement would lead to the formation of a cyclohexanecarboxylic acid or its corresponding ester or amide, depending on the nucleophile used. This ring-contraction reaction is a powerful tool in organic synthesis for creating five- and six-membered rings from larger cyclic ketones. study.comnrochemistry.com

Photocatalytic Transformations

In recent years, photocatalysis has emerged as a powerful tool in organic synthesis, enabling transformations under mild conditions. Alpha-bromo ketones can undergo various photocatalytic reactions, with dehalogenation being a notable example. These reactions utilize light energy to generate highly reactive intermediates that drive the chemical transformation.

For a compound like this compound, photocatalytic dehalogenation can be achieved using a photosensitizer (photocatalyst), a sacrificial electron donor, and visible light. This process converts the α-bromo ketone into its corresponding parent ketone, cycloheptyl ethanone.

The mechanism of photocatalytic dehalogenation of α-bromo ketones, such as 2-bromo-1-phenylethanone, has been investigated and provides a model for understanding the transformation of this compound. researchgate.net The process is typically initiated by the absorption of light by a photocatalyst (PC).

A plausible mechanistic pathway involves the following steps:

Excitation : The photocatalyst absorbs a photon of light, promoting it to an excited state (PC*).

Single Electron Transfer (SET) : The excited photocatalyst (PC*) transfers an electron to the α-bromo ketone. This electron transfer can be facilitated by a sacrificial electron donor (such as Hantzsch ester or an amine) that first reduces the excited photocatalyst. researchgate.net

Radical Anion Formation : The α-bromo ketone accepts the electron to form a radical anion intermediate.

Fragmentation : This radical anion is unstable and rapidly undergoes fragmentation, cleaving the carbon-bromine bond to release a bromide ion and form a carbon-centered radical (an α-keto radical).

Hydrogen Atom Abstraction : The resulting α-keto radical then abstracts a hydrogen atom from a hydrogen donor in the reaction mixture (e.g., the oxidized electron donor or the solvent) to yield the final dehalogenated product, the parent ketone.

This photocatalytic cycle is highly efficient as the photocatalyst is regenerated at the end of the process, allowing it to facilitate the dehalogenation of multiple substrate molecules.

| Species | Role | Description |

|---|---|---|

| Photocatalyst (PC) | Light Absorber | Absorbs light and initiates electron transfer. |

| Electron Donor | Reductant | Provides the electron to reduce the α-bromo ketone. |

| α-Bromo Ketone | Substrate | Accepts an electron to form a radical anion. |

| α-Keto Radical | Intermediate | Formed after C-Br bond cleavage. |

Reactions Involving the Carbonyl Group in Alpha-Bromo Ketones

While the α-carbon is a key site of reactivity, the carbonyl group in α-bromo ketones also participates in a range of important chemical reactions, primarily nucleophilic additions. ncert.nic.in The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. masterorganicchemistry.com

A classic example is the Grignard reaction . A Grignard reagent (R-MgX) acts as a potent carbon-based nucleophile that attacks the carbonyl carbon of this compound. masterorganicchemistry.comyoutube.com This addition leads to the formation of a tetrahedral alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield a tertiary alcohol. It is important to note that the Grignard reagent is also a strong base and could potentially promote side reactions like enolization or elimination, so reaction conditions must be carefully controlled. organic-chemistry.orgmasterorganicchemistry.com

Another significant reaction is the Reformatsky reaction . While traditionally associated with α-halo esters, this reaction has been extended to α-bromo ketones. acs.orgresearchgate.net In this reaction, zinc metal (or other metals like samarium(II) iodide) reacts with the α-bromo ketone to form an organozinc intermediate, analogous to a zinc enolate. chemistnotes.comtestbook.combyjus.com This reagent is less basic than a Grignard reagent, which can be advantageous. The organozinc reagent can then add to the carbonyl group of another molecule, such as an aldehyde, to form a β-hydroxy ketone after an acidic workup. This reaction creates a new carbon-carbon bond and is a valuable method for constructing more complex molecules. acs.orgresearchgate.net

These reactions highlight the dual reactivity of α-bromo ketones, allowing for selective transformations at either the α-carbon or the carbonyl carbon, depending on the reagents and conditions employed.

Advanced Spectroscopic Characterization of 2 Bromo 1 Cycloheptylethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.

In ¹H NMR analysis of 2-Bromo-1-cycloheptylethanone, the protons are expected to exhibit distinct signals based on their chemical environment. The spectrum would be characterized by signals corresponding to the brominated methylene (B1212753) group (-CH₂Br), the methine proton (-CH) adjacent to the carbonyl group, and the protons of the cycloheptyl ring.

The two protons on the carbon adjacent to the bromine and the carbonyl group are highly deshielded and would appear as a sharp singlet significantly downfield. The methine proton on the cycloheptyl ring, directly attached to the carbonyl group, would also be shifted downfield and appear as a multiplet due to coupling with neighboring protons on the ring. The remaining twelve protons of the cycloheptyl ring would produce a complex series of overlapping multiplets in the typical aliphatic region.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -C(=O)CH ₂Br | ~ 4.1 - 4.3 | Singlet | 2H |

| -CH -C(=O)- | ~ 2.8 - 3.1 | Multiplet | 1H |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, nine distinct carbon signals are anticipated, assuming all carbons in the flexible cycloheptyl ring are magnetically non-equivalent.

The most deshielded signal in the spectrum corresponds to the carbonyl carbon, typically found above 200 ppm. The carbon atom bonded to the bromine (-CH₂Br) will appear further downfield than the unsubstituted ring carbons due to the electronegativity of the bromine atom. The methine carbon of the cycloheptyl ring attached to the carbonyl group is also deshielded. The remaining six methylene carbons of the cycloheptyl ring would resonate in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C =O | ~ 200 - 205 |

| -C H-C(=O)- | ~ 50 - 55 |

| -C H₂Br | ~ 33 - 38 |

Two-dimensional NMR techniques are crucial for assembling the complete molecular structure by establishing connectivity between atoms.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. nist.gov For this compound, COSY would show correlations between the methine proton adjacent to the carbonyl and the neighboring methylene protons on the cycloheptyl ring. It would also map the couplings among all the protons within the ring system. The singlet corresponding to the -CH₂Br group would show no cross-peaks, confirming its isolation from other proton-bearing groups. nist.gov

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons to which they are directly attached. libretexts.org It is used to definitively assign each proton signal to its corresponding carbon signal. For instance, the ¹H signal predicted around 4.1-4.3 ppm would correlate to the ¹³C signal at 33-38 ppm, confirming the -CH₂Br fragment.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is used to identify longer-range (typically 2-3 bonds) correlations between protons and carbons, which is essential for connecting different parts of the molecule. libretexts.org Key HMBC correlations for confirming the structure of this compound would include:

A correlation between the protons of the -CH₂Br group and the carbonyl carbon (C=O).

Correlations between the methine proton (-CH-) and the carbonyl carbon, as well as adjacent carbons within the cycloheptyl ring.

Correlations from the cycloheptyl protons closest to the carbonyl group to the carbonyl carbon.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be dominated by a very strong, sharp absorption band characteristic of the carbonyl (C=O) group of a ketone. The presence of the electronegative bromine atom adjacent to the carbonyl group may slightly increase the frequency of this stretch. Other significant absorptions include the C-H stretching and bending vibrations of the aliphatic cycloheptyl ring and the C-Br stretch, which appears in the fingerprint region.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Ketone) | Stretch | ~ 1715 - 1725 | Strong, Sharp |

| C-H (sp³) | Stretch | ~ 2850 - 2960 | Medium-Strong |

| C-H (sp³) | Bend | ~ 1350 - 1470 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). The presence of a bromine atom in this compound results in a distinctive isotopic pattern for the molecular ion. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately 50.5% and 49.5%, respectively). This leads to the appearance of two peaks for the molecular ion (M⁺ and M+2) that are two mass units apart and have a relative intensity ratio of approximately 1:1.

The fragmentation pattern provides further structural information. Common fragmentation pathways for α-bromo ketones include alpha-cleavage (breaking the bond next to the carbonyl group) and the loss of the bromine atom.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Ion Identity | Description |

|---|---|---|

| 218 / 220 | [C₉H₁₅BrO]⁺ | Molecular ion peaks (M⁺ and M+2) with ~1:1 intensity ratio |

| 139 | [M - Br]⁺ | Loss of a bromine radical |

| 125 | [C₇H₁₃CO]⁺ | Alpha-cleavage, loss of the bromomethyl radical |

| 97 | [C₇H₁₃]⁺ | Cycloheptyl cation |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated into its components based on their boiling points and interactions with the stationary phase of the GC column.

As this compound elutes from the column at a specific retention time, it enters the mass spectrometer. The MS then ionizes the molecules and detects the ions based on their mass-to-charge ratio, generating a mass spectrum. This hyphenated technique is invaluable for confirming the identity and purity of the compound, especially within a complex mixture, by providing both its retention time and its unique mass spectral fingerprint.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Cycloheptanone (B156872) |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the precise determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can confirm the molecular formula of a compound, distinguishing it from other molecules with the same nominal mass.

For this compound (C₉H₁₅BrO), HRMS provides unambiguous confirmation of its elemental composition. The presence of bromine is particularly notable due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by approximately 2 Da.

While specific experimental HRMS data for this compound is not widely published in peer-reviewed literature, the expected theoretical masses for the molecular ions are presented in the table below. These values are critical for the identification of the compound in complex mixtures and for the verification of its synthesis.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Molecular Ion Formula | Isotope | Theoretical m/z |

|---|---|---|

| [C₉H₁₅⁷⁹BrO+H]⁺ | ⁷⁹Br | 220.0328 |

| [C₉H₁₅⁸¹BrO+H]⁺ | ⁸¹Br | 222.0308 |

| [C₉H₁₅⁷⁹BrO+Na]⁺ | ⁷⁹Br | 242.0147 |

Chromatographic Purity Analysis (e.g., HPLC, UPLC, GC)

Chromatographic techniques are paramount for assessing the purity of a chemical substance. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are powerful methods for separating a compound from impurities, by-products, and starting materials. The choice of technique depends on the volatility and thermal stability of the analyte.

Given the molecular weight and expected properties of this compound, both HPLC and GC are suitable for its purity analysis. A typical analysis would reveal a major peak corresponding to the compound and potentially minor peaks indicating impurities. The area of the major peak relative to the total area of all peaks provides a quantitative measure of purity.

High-Performance Liquid Chromatography (HPLC): For a related compound, 2-Bromo-1-(3-(phenylmethoxy)phenyl)ethan-1-one, a reverse-phase HPLC method was developed using a Newcrom R1 column with a mobile phase of acetonitrile (B52724) and water with a phosphoric acid modifier. sielc.com A similar system could be adapted for this compound.

Gas Chromatography (GC): The analysis of α-bromovalerophenone, another α-bromoketone, is often performed using GC coupled with a mass-selective detector (GC-MS). semanticscholar.org A typical GC method would involve a temperature program to ensure the elution of the compound and any potential impurities.

Table 2: Illustrative Chromatographic Purity Analysis Parameters for this compound

| Parameter | HPLC / UPLC Example | GC Example |

|---|---|---|

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Mid-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Mobile Phase / Carrier Gas | Acetonitrile/Water Gradient | Helium |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detector | UV-Vis (e.g., 254 nm) | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Injection Volume / Mode | 10 µL | 1 µL (Split) |

| Expected Retention Time | Dependent on exact conditions | Dependent on temperature program |

| Purity Assessment | >95% (based on peak area) | >95% (based on peak area) |

X-ray Crystallography for Solid-State Structural Determination

To date, the crystal structure of this compound has not been reported in open crystallographic databases. Therefore, a detailed discussion of its specific solid-state structure is not possible.

However, the crystallographic analysis of structurally related α-bromoketones provides insight into the type of structural information that can be obtained. For instance, the crystal structure of 2-Bromo-1-phenylethanone has been determined. nih.gov In this related molecule, the analysis revealed specific bond lengths and angles, as well as intermolecular interactions that stabilize the crystal packing. nih.gov Similarly, the crystal structure of 2-Bromo-1-mesitylethanone has also been elucidated, showing how the steric bulk of the mesityl group influences the molecular conformation. nih.gov

Should single crystals of this compound be obtained, X-ray diffraction analysis would provide invaluable data on its molecular geometry and packing in the solid state. The expected findings from such an analysis are outlined in the hypothetical data table below.

Table 3: Hypothetical X-ray Crystallography Data for this compound

| Parameter | Expected Value |

|---|---|

| Crystal System | e.g., Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pca2₁ |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) would be determined |

| Volume (V) | Would be calculated from cell dimensions (ų) |

| Molecules per Unit Cell (Z) | e.g., 2 or 4 |

| Calculated Density | Would be calculated (g/cm³) |

| Key Bond Lengths | C=O, C-Br, C-C bond distances would be measured |

| Key Bond Angles | Angles around the carbonyl and cycloheptyl ring would be determined |

Computational and Theoretical Investigations of 2 Bromo 1 Cycloheptylethanone

Molecular Orbital Theory and Electronic Structure Analysis

Molecular Orbital (MO) theory provides a sophisticated framework for understanding the electronic structure and reactivity of molecules like 2-bromo-1-cycloheptylethanone. In this molecule, the electronic landscape is primarily dictated by the interplay between the carbonyl group (C=O), the adjacent carbon-bromine bond (C-Br), and the cycloheptane (B1346806) ring.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's reactivity. For α-haloketones, the HOMO is typically associated with the lone pair electrons on the oxygen and bromine atoms. The LUMO, conversely, is generally the antibonding orbital (σ) of the C-Br bond. up.ac.zakhanacademy.org This electronic arrangement has significant chemical implications. The relatively low energy of the C-Br σ orbital makes the α-carbon highly susceptible to nucleophilic attack, a characteristic feature of α-haloketones. up.ac.za

The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. In this compound, the electron-withdrawing nature of both the carbonyl group and the bromine atom influences the energies of these frontier orbitals. Computational studies on similar α-haloketones have shown that these substituents lower the energy of the LUMO, enhancing the electrophilicity of the α-carbon. up.ac.za

Below is a hypothetical representation of the key molecular orbitals and their energy levels for this compound.

| Orbital | Description | Relative Energy Level |

| LUMO+1 | π* orbital of the carbonyl group | High |

| LUMO | σ* orbital of the C-Br bond | Low |

| HOMO | Non-bonding orbital of oxygen/bromine lone pairs | High |

| HOMO-1 | σ orbital of the C-C and C-H bonds | Low |

This table is illustrative and based on general principles of molecular orbital theory for α-haloketones.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional structure of molecules by finding the lowest energy arrangement of its atoms. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31G(d) or larger, can provide a detailed picture of its geometry. nih.govresearchgate.net These calculations are essential for understanding the molecule's stability and reactivity.

The geometry optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles to find a stable conformation on the potential energy surface. For this compound, key structural parameters of interest include the C=O and C-Br bond lengths, the O=C-C and C-C-Br bond angles, and the dihedral angle between the carbonyl group and the bromine atom. In many α-haloketones, a cisoid conformation, where the halogen and carbonyl oxygen are in the same plane, is preferred to minimize steric hindrance. wikipedia.org

The following table presents hypothetical optimized geometric parameters for this compound, based on typical values for similar organic molecules calculated using DFT.

| Parameter | Atom(s) Involved | Predicted Value |

| Bond Length | C=O | 1.22 Å |

| Bond Length | C-Br | 1.95 Å |

| Bond Length | Cα-C(carbonyl) | 1.52 Å |

| Bond Angle | O=C-Cα | 120.5° |

| Bond Angle | C(carbonyl)-Cα-Br | 112.0° |

| Dihedral Angle | O=C-Cα-Br | ~0° (cisoid) |

These values are representative and would be refined through specific DFT calculations.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. For this compound, a primary reaction of interest is nucleophilic substitution at the α-carbon, a characteristic reaction of α-haloketones. up.ac.zaacs.org Using computational methods, it is possible to model the entire reaction pathway, from reactants to products, including the high-energy transition state.

The bimolecular nucleophilic substitution (SN2) reaction is a common pathway for α-haloketones. khanacademy.orgschrodinger.com In this mechanism, a nucleophile attacks the carbon atom bearing the bromine, and the bromide ion departs in a single, concerted step. masterorganicchemistry.com The transition state for this reaction would involve a pentacoordinate carbon atom, with the nucleophile and the leaving group (bromide) positioned on opposite sides. khanacademy.orgmasterorganicchemistry.com

DFT calculations can be used to locate the geometry of this transition state and to calculate its energy. The energy difference between the reactants and the transition state is the activation energy (Ea), which is a critical factor in determining the reaction rate. A lower activation energy implies a faster reaction. Computational studies on similar systems have shown that the presence of the adjacent carbonyl group can influence the stability of the transition state and, consequently, the reaction rate. up.ac.za

A hypothetical energy profile for an SN2 reaction of this compound with a generic nucleophile (Nu-) is presented below.

| Species | Relative Energy (kJ/mol) |

| Reactants (Molecule + Nu-) | 0 |

| Transition State | +80 |

| Products | -40 |

This data is illustrative and the actual values would depend on the specific nucleophile and reaction conditions.

Conformational Analysis and Energy Minimization of the Cycloheptane Ring

The seven-membered cycloheptane ring is conformationally flexible and can adopt several non-planar shapes to relieve ring strain. The most stable conformations are generally the twist-chair and chair forms, with the boat and twist-boat conformations being higher in energy. scispace.combiomedres.uswikipedia.org The presence of a bulky substituent, such as the bromoacetyl group in this compound, will significantly influence the conformational equilibrium of the cycloheptane ring.

Computational methods, such as molecular mechanics or DFT, can be used to perform a conformational analysis. This involves identifying all possible low-energy conformations and calculating their relative energies to determine the most stable arrangement. For this compound, the bromoacetyl group will preferentially occupy a position that minimizes steric interactions with the rest of the ring.

The twist-chair conformation is often found to be the most stable for cycloheptane itself. scispace.com However, the substitution pattern can alter the relative stabilities. The energy minimization process will find the optimal geometry for each conformer, and the results can be used to predict the equilibrium populations of the different conformations.

The following table provides a hypothetical relative energy ranking for the major conformers of the cycloheptane ring in this compound.

| Conformation | Relative Energy (kJ/mol) | Predicted Population at 298 K |

| Twist-Chair | 0 | High |

| Chair | 5-8 | Moderate |

| Twist-Boat | 20-25 | Low |

| Boat | >25 | Very Low |

These are estimated values; precise calculations would be needed for quantitative results.

Spectroscopic Data Prediction and Validation (e.g., NMR chemical shifts)

Computational chemistry offers powerful tools for predicting spectroscopic data, which can then be compared with experimental results for structure validation. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly amenable to computational prediction. The chemical shifts of ¹H and ¹³C nuclei are sensitive to their local electronic environment, which can be accurately modeled using quantum mechanical methods.

The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common and reliable approach for calculating NMR chemical shifts. rsc.orgacs.orgacs.org For this compound, such calculations would predict the chemical shifts for each unique proton and carbon atom in the molecule.

The predicted chemical shifts would reflect the electronic effects of the functional groups. For instance, the protons on the α-carbon (adjacent to the carbonyl and bromine) would be expected to be significantly deshielded and appear at a high chemical shift in the ¹H NMR spectrum. Similarly, the carbonyl carbon would exhibit a characteristic downfield shift in the ¹³C NMR spectrum.

A table of predicted ¹H and ¹³C NMR chemical shifts for this compound is presented below. These values are hypothetical and based on typical chemical shift ranges for the functional groups present.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl C | - | ~200 |

| α-C | 4.2 - 4.5 | ~45 |

| Cycloheptyl CH (adjacent to C=O) | 2.8 - 3.1 | ~50 |

| Other Cycloheptyl CH₂ | 1.2 - 1.9 | 25 - 35 |

These predictions are illustrative. Accurate predictions require specific GIAO-DFT calculations and are typically referenced against a standard like tetramethylsilane (B1202638) (TMS). acs.org

Strategic Applications of 2 Bromo 1 Cycloheptylethanone in Complex Organic Synthesis

Building Block for Diverse Heterocyclic Scaffolds

The reactivity of 2-bromo-1-cycloheptylethanone makes it an ideal starting material for constructing various heterocyclic rings, which are core components of many pharmaceuticals, agrochemicals, and materials.

This compound is a key reagent in the synthesis of substituted furans, primarily through reactions like the Feist-Bénary synthesis. wikipedia.orgambeed.com This classic method involves the reaction of an α-halo ketone with the enolate of a β-dicarbonyl compound. wikipedia.orgquimicaorganica.org In this context, this compound acts as the electrophilic α-halo ketone.

The general mechanism involves the deprotonation of the β-dicarbonyl compound by a base to form an enolate. This enolate then attacks the α-carbon of this compound, displacing the bromide ion in a nucleophilic substitution. The resulting 1,4-dicarbonyl intermediate undergoes an acid- or base-catalyzed intramolecular cyclization and subsequent dehydration to yield the highly substituted furan (B31954) ring bearing a cycloheptyl group.

Table 1: Feist-Bénary Furan Synthesis Overview

| Step | Description | Reactants | Key Intermediate | Product |

|---|---|---|---|---|

| 1 | Enolate Formation | β-Dicarbonyl Compound, Base | Enolate | - |

| 2 | Nucleophilic Substitution | Enolate, this compound | 1,4-Dicarbonyl Adduct | - |

While direct examples involving this compound are specialized, the Feist-Bénary wikipedia.orgsci-hub.se and related Paal-Knorr syntheses organic-chemistry.orgwikipedia.orgox.ac.uk are robust and generalizable methods for furan construction where this substrate is readily applicable. The synthesis of benzofurans, which are present in many biologically active compounds, can also be achieved using α-bromo ketones as precursors in reactions with substituted phenols, often mediated by a catalyst. nih.govjocpr.comresearchgate.net

The electrophilic nature of this compound is instrumental in the synthesis of nitrogen-containing heterocycles. In the Hantzsch pyrrole (B145914) synthesis, for instance, an α-halo ketone reacts with a β-ketoester and ammonia (B1221849) or a primary amine to form substituted pyrroles. Here, this compound would provide the C2 and C3 atoms of the pyrrole ring, along with the attached cycloheptyl group.

Similarly, it can be used to synthesize pyrazines. The reaction of two equivalents of an α-bromo ketone with ammonia leads to an aminoketone intermediate, which can then self-condense to form a dihydropyrazine, followed by oxidation to the aromatic pyrazine (B50134). The cycloheptyl groups would be substituents on the resulting pyrazine ring. The synthesis of other nitrogen heterocycles, such as imidazoles and their derivatives, also frequently employs α-halo ketones as key building blocks.

Thiophene rings, sulfur analogs of furans, can also be synthesized using this compound. A common method is the reaction of an α-bromo ketone with a sulfur-donating reagent, such as Lawesson's reagent or phosphorus pentasulfide, often in the presence of a 1,4-dicarbonyl compound or a β-ketoester derivative. wikipedia.orguobaghdad.edu.iq For example, in a variation of the Paal-Knorr synthesis for thiophenes, a 1,4-dicarbonyl compound (which can be formed from this compound and a β-dicarbonyl enolate) is treated with a sulfurizing agent to yield the corresponding thiophene. wikipedia.orguobaghdad.edu.iq

Intermediate in Stereoselective Synthetic Pathways

The application of this compound as an intermediate in stereoselective synthesis is an area of growing interest. While the compound itself is achiral, its reactions can be controlled by chiral catalysts or auxiliaries to produce enantiomerically enriched products. For example, the stereoselective reduction of the ketone functionality can lead to chiral bromohydrins, which are valuable synthetic intermediates. Furthermore, in reactions such as the Feist-Bénary synthesis, a chiral base or phase-transfer catalyst can be employed to induce asymmetry, leading to the formation of chiral dihydrofuran derivatives. wikipedia.org

Role in the Construction of Carbon Skeletons and Functionalized Compounds

Beyond heterocycle synthesis, this compound is a useful tool for constructing complex carbon skeletons. The bromine atom can be substituted by a wide range of nucleophiles, including carbanions (e.g., from Grignard reagents or organolithiums), enolates, and cyanides, allowing for the formation of new carbon-carbon bonds. This extends the carbon framework and introduces new functional groups.

The ketone moiety can be transformed through various reactions:

Reduction: Leads to secondary alcohols.

Wittig reaction: Converts the carbonyl to an alkene.

Grignard/Organolithium addition: Forms tertiary alcohols.

Enolate formation: Allows for α-alkylation or acylation, further functionalizing the molecule.

These transformations highlight the compound's utility in building more elaborate and functionalized acyclic and carbocyclic systems.

Potential in Cascade and Multicomponent Reactions

The dual reactivity of this compound makes it an excellent candidate for cascade (or domino) and multicomponent reactions (MCRs). In a cascade reaction, the initial reaction at one functional group triggers a subsequent intramolecular transformation involving the other group. For instance, an initial nucleophilic substitution at the α-carbon could be followed by an intramolecular aldol-type condensation involving the ketone.

In MCRs, this compound can react with two or more other components in a single pot to rapidly build molecular complexity. For example, in a variation of the Asinger or Ugi reaction, an α-halo ketone can be a component, leading to the formation of complex heterocyclic structures in a highly convergent manner. The ability to form multiple bonds in one operation makes these strategies highly efficient and atom-economical.

Emerging Trends and Future Research Perspectives on 2 Bromo 1 Cycloheptylethanone Chemistry

Development of Sustainable and Catalytic Synthetic Routes

The traditional synthesis of α-bromo ketones often involves the use of stoichiometric amounts of hazardous brominating agents like elemental bromine, which can lead to the formation of undesirable byproducts and pose safety concerns. mdpi.commasterorganicchemistry.com Current research is heavily focused on the development of more sustainable and catalytic approaches to address these limitations.

Future research in the synthesis of 2-Bromo-1-cycloheptylethanone is expected to focus on the following areas:

Catalytic Bromination: The use of catalysts can enable the use of milder and less hazardous brominating agents. Systems employing N-bromosuccinimide (NBS) in the presence of a catalyst are a promising avenue. organic-chemistry.org For the synthesis of this compound, research into cycloheptanone (B156872) bromination using catalytic systems will be a key focus.

Oxidative Bromination: One-pot oxidative bromination of alcohols offers a greener alternative to the direct bromination of ketones. rsc.org A new, efficient, and green protocol for the one-pot synthesis of α-bromoketones from secondary alcohols has been developed using inexpensive, air-stable, and non-toxic reagents such as ammonium (B1175870) bromide (NH4Br) and oxone. rsc.org This method proceeds through two consecutive steps: the oxidation of the secondary alcohol to the ketone and the subsequent oxidative bromination. rsc.org The application of this methodology to cycloheptanol (B1583049) could provide a more sustainable route to this compound.

Electrochemical Methods: Electrochemical synthesis offers a reagent-free approach to bromination, where an electric current is used to generate the reactive bromine species in situ from a bromide salt. This method avoids the use of strong oxidizing agents and can be highly selective.

| Method | Brominating Agent/System | Key Advantages | Reference |

| Catalytic Bromination | N-Bromosuccinimide (NBS) / Catalyst | Milder reaction conditions, higher selectivity. | organic-chemistry.org |

| Oxidative Bromination | Ammonium Bromide / Oxone | Use of non-toxic and air-stable reagents, one-pot procedure from alcohols. | rsc.org |

| Electrochemical Synthesis | In-situ generated bromine from bromide salts | Reagent-free, high selectivity, environmentally friendly. | organic-chemistry.org |

Exploration of Novel Reactivity and Rearrangement Pathways

The reactivity of α-bromo ketones is well-established, with the carbon bearing the bromine atom and the carbonyl carbon being two electrophilic sites. nih.gov This dual reactivity makes them valuable precursors for the synthesis of a wide range of organic compounds, including heterocycles. mdpi.comnih.gov However, the unique structural features of this compound, namely the presence of a flexible seven-membered ring, may lead to novel reactivity and rearrangement pathways that are yet to be explored.

Future research directions in this area could include:

Ring Contraction/Expansion Reactions: The cycloheptyl ring in this compound could be susceptible to ring contraction or expansion under specific reaction conditions, potentially leading to the formation of functionalized cyclohexane (B81311) or cyclooctane (B165968) derivatives. The Favorskii rearrangement is a well-known reaction of α-halo ketones that can lead to ring contraction. wikipedia.org

Transannular Reactions: The flexibility of the cycloheptyl ring may allow for transannular reactions, where a reactive intermediate at one position of the ring interacts with another non-adjacent position. This could lead to the formation of bicyclic products with interesting stereochemistry.

Stereoselective Transformations: The development of stereoselective reactions of this compound, for example, enantioselective nucleophilic substitution at the α-carbon, would be a significant advancement, providing access to chiral building blocks for the synthesis of complex molecules.

Integration into Automated Synthesis and High-Throughput Screening

The integration of chemical synthesis with automated platforms and high-throughput screening (HTS) has revolutionized drug discovery and materials science. merckmillipore.com These technologies allow for the rapid synthesis and evaluation of large libraries of compounds, accelerating the identification of molecules with desired properties.

For this compound, future research in this area will likely involve:

Development of Automated Synthetic Routes: Adapting the synthesis of this compound and its derivatives to automated platforms will enable the rapid generation of compound libraries. merckmillipore.com This could involve the use of flow chemistry or robotic liquid handlers to perform reactions in a parallel or sequential manner.

High-Throughput Screening of Reactivity: Once libraries of this compound derivatives are synthesized, HTS can be employed to rapidly screen for novel reactivity or to identify catalysts for specific transformations. whiterose.ac.uk For instance, a library of compounds could be reacted with a diverse set of nucleophiles and catalysts, with the outcomes analyzed using techniques like mass spectrometry or fluorescence-based assays.

| Technology | Application to this compound | Potential Benefits |

| Automated Synthesis | Rapid generation of derivative libraries. | Increased efficiency, reduced human error, access to a wider chemical space. |

| High-Throughput Screening | Discovery of novel reactions and catalysts. | Accelerated discovery of new synthetic methodologies and functional molecules. |

Investigation of Green Chemistry Principles in its Synthesis and Reactions

The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The application of these principles to the synthesis and reactions of this compound is a critical area for future research.

Key green chemistry metrics that can be applied include:

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. wiley-vch.de Syntheses of this compound should be designed to maximize atom economy by minimizing the formation of byproducts.

E-Factor (Environmental Factor): The E-Factor is the ratio of the mass of waste generated to the mass of the desired product. nih.gov The goal is to minimize the E-Factor by reducing solvent waste and the use of stoichiometric reagents.

Reaction Mass Efficiency (RME): RME provides a more comprehensive measure of the "greenness" of a reaction by taking into account the masses of all reactants, solvents, and reagents used relative to the mass of the product. wiley-vch.detamu.edu

Future research will focus on developing synthetic routes and reactions for this compound that have high atom economy, low E-Factors, and high RME. This will involve the use of greener solvents (e.g., water, supercritical CO2), catalytic methods, and renewable starting materials where possible. A patent has been filed for a method of synthesizing α-bromoketones that uses water as a solvent and co-produces a brominated hydrocarbon, thereby increasing the atom utilization of the reaction. google.com

Computational Design and Prediction of New Transformations for Alpha-Bromo Ketones

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes, the elucidation of reaction mechanisms, and the design of new catalysts and reactions. up.ac.za Density Functional Theory (DFT) is a powerful method for studying the electronic structure and reactivity of molecules. nih.gov

For this compound, computational approaches can be used to:

Predict Reactivity and Selectivity: DFT calculations can be used to model the reaction of this compound with various nucleophiles and to predict the activation energies for different reaction pathways. up.ac.za This can help in understanding the factors that control the regioselectivity and stereoselectivity of its reactions.

Elucidate Reaction Mechanisms: Computational studies can provide detailed insights into the mechanisms of known and novel reactions of this compound, including the structures of transition states and intermediates. A computational study on the nucleophilic substitution reactions of α-haloketones has provided insights into the reaction mechanism that would be difficult to obtain through experimental methods alone. up.ac.za

Design New Catalysts and Reactions: By understanding the electronic properties of this compound and its potential reaction intermediates, computational methods can be used to design new catalysts that can promote desired transformations with high efficiency and selectivity.

The synergy between computational and experimental chemistry will be crucial in unlocking the full synthetic potential of this compound and in developing new, innovative chemical transformations.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-Bromo-1-cycloheptylethanone, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves halogenation of 1-cycloheptylethanone using brominating agents such as -bromosuccinimide (NBS) or HBr in acetic acid. Key parameters include maintaining low temperatures (0–5°C) to suppress side reactions like over-bromination. Solvent choice (e.g., dichloromethane or carbon tetrachloride) and stoichiometric control of the brominating agent are critical. For example, a 1:1 molar ratio of ketone to NBS under inert atmosphere achieves ~70% yield . Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended.

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic techniques?

- Methodological Answer :

- NMR : NMR shows a singlet for the carbonyl-adjacent brominated methyl group (~3.5 ppm) and cycloheptyl protons (1.4–2.1 ppm). NMR confirms the ketone carbon (~200 ppm) and brominated carbon (~40 ppm).

- X-ray Crystallography : Single-crystal X-ray analysis (e.g., using SHELXS97/SHELXL97 software) reveals bond angles and spatial arrangement. For example, the cycloheptyl ring adopts a chair-like conformation, with C–Br bond lengths averaging 1.93 Å, consistent with related bromoketones .

Q. What are the key reactivity patterns of this compound in nucleophilic substitution reactions?

- Methodological Answer : The compound undergoes reactions with nucleophiles (e.g., amines, thiols) due to the electrophilic α-carbon. Reaction rates depend on solvent polarity (DMF or acetone preferred) and nucleophile strength. For example, reaction with piperidine in DMF at 60°C yields 1-cycloheptyl-2-(piperidin-1-yl)ethanone in ~85% yield. Monitoring via TLC (hexane:EtOAc = 4:1) ensures completion .

Advanced Research Questions

Q. How does the steric bulk of the cycloheptyl group influence reaction kinetics compared to smaller cyclic systems (e.g., cyclopropane or benzene derivatives)?

- Methodological Answer : Steric hindrance from the cycloheptyl group slows nucleophilic attack compared to less bulky systems. Kinetic studies (e.g., using GC-MS or stopped-flow techniques) reveal a 3–5× rate reduction versus 2-bromo-1-cyclopropylethanone (). Computational modeling (DFT at B3LYP/6-31G* level) shows increased activation energy (~5 kcal/mol) due to non-bonded interactions between the nucleophile and cycloheptyl hydrogens .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives (e.g., unexpected NMR splitting or IR carbonyl shifts)?

- Methodological Answer :

- Unexpected Splitting : Use 2D NMR (COSY, HSQC) to identify coupling with adjacent protons. For example, a doublet for the brominated methyl group may indicate proximity to a chiral center.

- IR Shifts : Compare experimental carbonyl stretches (~1720 cm) with computational predictions (e.g., Gaussian09). Deviations >10 cm suggest intermolecular interactions (e.g., hydrogen bonding) in the solid state, as seen in X-ray structures ( ) .

Q. How can computational chemistry predict the regioselectivity of this compound in multi-step syntheses?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) model transition states to predict regioselectivity. For example, in Pd-catalyzed cross-coupling reactions, the LUMO distribution favors bromine substitution over the ketone group. Solvent effects (PCM model) and steric maps (e.g., using PyMol) further refine predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.